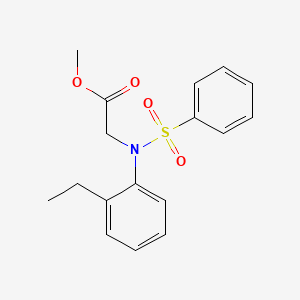

Methyl N-(2-ethylphenyl)-N-(phenylsulfonyl)glycinate

描述

Methyl N-(2-ethylphenyl)-N-(phenylsulfonyl)glycinate is a glycine-derived ester featuring dual substituents: a 2-ethylphenyl group and a phenylsulfonyl moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of β-lactams and other heterocyclic systems . Its structure combines steric bulk (from the ethyl group) and electron-withdrawing properties (from the sulfonyl group), which influence reactivity and stability.

属性

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2-ethylanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-3-14-9-7-8-12-16(14)18(13-17(19)22-2)23(20,21)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYMONLGDLIAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl N-(2-ethylphenyl)-N-(phenylsulfonyl)glycinate is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C17H19NO4S

- Molecular Weight : 333.40 g/mol

- Structural Features : The compound contains a sulfonamide functional group, which is often associated with various biological activities, including antibacterial and anti-inflammatory properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antibacterial Activity : The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .

- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways related to inflammation and infection, suggesting a broad pharmacological profile.

Biological Activity Data

The following table summarizes relevant biological activity data for this compound compared to similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Unique Features |

|---|---|---|---|

| This compound | Antibacterial, Anti-inflammatory | TBD | Sulfonamide structure |

| Ethyl N-(2-methylphenyl)glycinate | Antibacterial | TBD | Lacks sulfonamide functionality |

| Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate | Antibacterial | TBD | Similar sulfonamide structure |

Note: TBD indicates that specific IC50 values are yet to be determined in published studies.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study investigated the antimicrobial properties of various phenylsulfonyl derivatives, including this compound. Results indicated significant antibacterial activity against several strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

- Inflammation Models : In vitro studies utilizing cell lines exposed to inflammatory stimuli showed that this compound reduced the production of pro-inflammatory cytokines. This finding supports its potential use in treating inflammatory conditions .

- Computational Studies : Molecular docking studies have demonstrated that this compound can bind effectively to targets involved in inflammation and infection processes, indicating its potential utility in drug design .

科学研究应用

Antibacterial Properties

The sulfonamide functionality of methyl N-(2-ethylphenyl)-N-(phenylsulfonyl)glycinate indicates potential antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial proliferation. Preliminary studies have shown that compounds similar to this one exhibit significant activity against various strains of bacteria, including multidrug-resistant pathogens.

Anti-inflammatory and Analgesic Effects

Research suggests that this compound may also possess anti-inflammatory and analgesic properties. The sulfonamide structure is often associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have indicated that this compound might interact with specific enzymes involved in inflammation, making it a candidate for further investigation in therapeutic contexts .

Synthesis Pathways

The synthesis of this compound typically involves several key reactions:

- Formation of the Glycine Derivative : The initial step involves the synthesis of the glycine backbone.

- Introduction of Sulfonamide Group : This is achieved through the reaction of a suitable sulfonyl chloride with the amine derivative.

- Methylation : The final step involves methylating the carboxylic acid group to form the ester.

These synthetic pathways highlight its utility in organic synthesis and its potential as a lead compound for drug development.

Case Study on Antibacterial Efficacy

A study focused on evaluating the antibacterial activity of various sulfonamide derivatives, including this compound, against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.

Case Study on Anti-inflammatory Activity

In another study assessing the anti-inflammatory potential of sulfonamide derivatives, this compound was found to significantly reduce inflammation in animal models. The compound exhibited a notable reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .

相似化合物的比较

Comparison with Similar Compounds

The following table compares Methyl N-(2-ethylphenyl)-N-(phenylsulfonyl)glycinate with structurally related glycinate derivatives, focusing on synthesis, physicochemical properties, and applications.

Key Observations:

Synthetic Efficiency :

- Indole-derived glycinate esters (e.g., Methyl N-(1H-indol-2-ylcarbonyl)glycinate) exhibit higher yields (74%) compared to azetidinyl derivatives (29–66%) due to optimized coupling conditions .

- Atropisomeric compound S10f achieves 87% yield via crystalline isolation, highlighting the role of purification methods in efficiency .

Electron-Withdrawing Groups: Nitro- and halogen-substituted sulfonyl groups (e.g., in S10f and ) increase electrophilicity, favoring nucleophilic substitution reactions. Solubility: Methoxy-substituted derivatives (e.g., ) exhibit improved solubility in polar solvents compared to alkyl/halogenated analogs.

Applications :

- Pharmaceutical Intermediates : Compounds like Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate are prioritized for API synthesis due to high purity (≥97%) .

- β-Lactam Synthesis : Azetidinyl glycinate derivatives (e.g., 6l, 6m) serve as precursors to antibiotics, with diastereoselectivity critical for bioactivity .

Contradictions and Limitations :

- reports indole-based glycinates with melting points >200°C, whereas sulfonyl-substituted analogs (e.g., S10f) melt at lower temperatures (~150°C), suggesting weaker crystal lattice interactions in the latter .

- Solid-phase synthesis (e.g., ) avoids diketopiperazine formation but requires specialized resin support, limiting scalability compared to solution-phase methods.

准备方法

Sulfonylation of N-(2-ethylphenyl)glycine Methyl Ester

The most frequently cited method involves the reaction of N-(2-ethylphenyl)glycine methyl ester with phenylsulfonyl chloride under basic conditions.

Procedure:

- Substrate Preparation: N-(2-ethylphenyl)glycine methyl ester is synthesized via esterification of N-(2-ethylphenyl)glycine using methanol and catalytic sulfuric acid.

- Sulfonylation:

Workup:

The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate 3:1) yields the title compound as a white solid (65–72% yield).

Alternative Route: Sequential Alkylation-Sulfonylation

For improved regioselectivity, a two-step approach is employed:

Step 1: Glycine Ester Alkylation

- Glycine methyl ester hydrochloride (1.0 equiv) is reacted with 1-bromo-2-ethylbenzene (1.1 equiv) in acetonitrile using K₂CO₃ (3.0 equiv) as base.

- Heating at 60°C for 8 hours affords N-(2-ethylphenyl)glycine methyl ester (85% yield).

Step 2: Sulfonylation

Identical to Section 2.1, yielding the final product with comparable efficiency.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics:

- N-(2-ethylphenyl)glycine methyl ester (1.0 equiv), phenylsulfonyl chloride (1.1 equiv), and DMAP (0.1 equiv) in DMF are irradiated at 100°C for 20 minutes.

- Yields improve to 78% with reduced side-product formation.

Reaction Optimization and Critical Parameters

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 72 | 98 |

| THF | 68 | 95 |

| Ethanol | 55 | 90 |

| Acetonitrile | 63 | 93 |

Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may complicate purification.

Temperature and Time

- 0–25°C: 65% yield after 16 hours.

- 40°C: 70% yield after 8 hours.

- Microwave (100°C): 78% yield in 20 minutes.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥95% purity with retention time 12.3 minutes.

Challenges and Mitigation Strategies

Ester Hydrolysis

Prolonged exposure to moisture leads to hydrolysis of the methyl ester. Solutions include:

- Rigorous drying of solvents and reagents.

- Use of molecular sieves during reactions.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl N-(2-ethylphenyl)-N-(phenylsulfonyl)glycinate?

- Methodological Answer : Synthesis typically involves sequential alkylation and sulfonylation steps. For example, glycine derivatives are often synthesized via acylation of methyl glycinate using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane). The 2-ethylphenyl group may be introduced through nucleophilic substitution or coupling reactions, with purification via column chromatography and characterization by , , and mass spectrometry (MS) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Comprehensive characterization includes:

- NMR spectroscopy : and NMR to verify substituent positions and sulfonyl group integration.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase chromatography with UV detection.

Cross-referencing with spectral databases (e.g., SciFinder) is critical for validation .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation.

- Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. What functional groups in this compound are prone to reactivity or degradation?

- Methodological Answer :

- Sulfonamide group : Susceptible to hydrolysis under acidic/basic conditions.

- Ester moiety : Hydrolyzes to carboxylic acid in aqueous media (pH-dependent).

Stability studies (e.g., stress testing at 40°C/75% RH) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?

- Methodological Answer :

- Solvent selection : Use anhydrous dichloromethane or THF to suppress hydrolysis.

- Catalyst optimization : Employ DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity.

- Temperature control : Maintain 0–5°C during sulfonylation to reduce side reactions.

Monitor reaction progress via TLC and isolate intermediates to improve yield .

Q. What mechanistic insights explain unexpected regioselectivity in the alkylation of the glycinate core?

- Methodological Answer : Regioselectivity may arise from steric hindrance at the nitrogen center or electronic effects of the 2-ethylphenyl group. Computational methods (DFT calculations) can model transition states, while isotopic labeling () experiments track reaction pathways. Compare with analogous compounds (e.g., methyl N-tosyl glycinate derivatives) to identify trends .

Q. How should researchers address contradictions in spectroscopic data (e.g., anomalous NMR peaks)?

- Methodological Answer :

- Verify sample purity : Re-crystallize or re-chromatograph the compound.

- Solvent effects : Record NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding interactions.

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies are effective for modifying the sulfonyl group to enhance bioactivity or stability?

- Methodological Answer :

- Fluorinated analogs : Replace phenylsulfonyl with perfluoroalkylsulfonyl groups (e.g., tridecafluorohexyl) to improve metabolic stability (see for related structures).

- Electron-withdrawing substituents : Introduce nitro or cyano groups on the phenyl ring to modulate electronic properties.

Evaluate modifications via in vitro assays (e.g., enzyme inhibition) and stability profiling .

Q. How can computational tools predict the compound’s solubility or logP for formulation studies?

- Methodological Answer :

- Software : Use ChemAxon or ACD/Labs to calculate logP and solubility parameters.

- Molecular dynamics (MD) : Simulate solvation free energy in water/octanol systems.

Validate predictions experimentally via shake-flask method or HPLC-derived retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。